6-Bromo-3-methoxyquinolin-2(1H)-one is a chemical compound classified under the quinoline derivatives. Its molecular formula is , and it is recognized for its potential biological activities, particularly in medicinal chemistry. The compound features a bromine atom and a methoxy group attached to the quinoline ring, contributing to its unique properties and reactivity.
This compound can be synthesized through various methods, primarily involving the bromination of 3-methoxyquinolin-2(1H)-one. It is commercially available from chemical suppliers, and its synthesis has been documented in academic literature.
6-Bromo-3-methoxyquinolin-2(1H)-one falls under the categories of heterocyclic compounds and specifically belongs to the class of quinolines. It is also categorized as an aromatic compound due to the presence of a conjugated system within its structure.
The synthesis of 6-Bromo-3-methoxyquinolin-2(1H)-one typically involves brominating 3-methoxyquinolin-2(1H)-one using bromine or other brominating agents. The reaction conditions often require solvents such as acetic acid and may involve catalysts to enhance yield and selectivity.
The molecular structure of 6-Bromo-3-methoxyquinolin-2(1H)-one consists of a quinoline core with a methoxy group (-OCH₃) at position 3 and a bromine atom (Br) at position 6. The structural representation can be denoted using SMILES notation: COc1cc2ccc(cc2[nH]c1=O)Br
.
6-Bromo-3-methoxyquinolin-2(1H)-one can participate in various chemical reactions typical of quinoline derivatives, including:
The reactivity patterns are influenced by both the electron-withdrawing effects of the bromine and the electron-donating effects of the methoxy group, which modulate the electron density on the aromatic ring.
The mechanism of action for compounds like 6-Bromo-3-methoxyquinolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. Specific studies have indicated that similar compounds may act as inhibitors for various biological pathways, potentially including:
6-Bromo-3-methoxyquinolin-2(1H)-one has several scientific uses, including:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5